4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine

Catalog No.
S6733421
CAS No.
2549036-59-9
M.F
C16H16F2N2O2
M. Wt
306.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-...

CAS Number

2549036-59-9

Product Name

4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine

IUPAC Name

4-[1-[[4-(difluoromethoxy)phenyl]methyl]azetidin-3-yl]oxypyridine

Molecular Formula

C16H16F2N2O2

Molecular Weight

306.31 g/mol

InChI

InChI=1S/C16H16F2N2O2/c17-16(18)22-13-3-1-12(2-4-13)9-20-10-15(11-20)21-14-5-7-19-8-6-14/h1-8,15-16H,9-11H2

InChI Key

KOAZJILISPIIPY-UHFFFAOYSA-N

SMILES

C1C(CN1CC2=CC=C(C=C2)OC(F)F)OC3=CC=NC=C3

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)OC(F)F)OC3=CC=NC=C3

The compound 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine is a complex organic molecule characterized by its unique structure, which includes a pyridine ring and an azetidine moiety. The molecular formula for this compound is C19H19F2N3OC_{19}H_{19}F_2N_3O, and it has a molecular weight of approximately 343.4 g/mol. The compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine structure through an ether linkage, making it of interest in various chemical and biological applications .

  • Due to the lack of specific data, it's impossible to definitively comment on the safety or hazards of this compound.
  • However, some general considerations based on the functional groups include:
    • Pyridine derivatives can exhibit varying degrees of toxicity depending on the structure.
    • The difluoromethoxy group might raise concerns about potential fluorometabolism or environmental impact, but more information is needed.

The chemical reactivity of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine can be attributed to its functional groups. The difluoromethoxy group may participate in nucleophilic substitution reactions, while the azetidine ring can undergo ring-opening reactions under certain conditions. Additionally, the pyridine nitrogen can act as a base or nucleophile, allowing for potential interactions with electrophiles.

Preliminary studies suggest that compounds similar to 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine exhibit biological activities such as anti-inflammatory and analgesic effects. The presence of the azetidine ring is often associated with modulation of biological pathways, particularly in the context of drug development targeting specific receptors or enzymes .

The synthesis of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine typically involves multi-step organic reactions:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Difluoromethoxy Group: This may involve fluorination reactions or the use of difluoromethoxylating agents.
  • Pyridine Coupling: Finally, the pyridine moiety can be introduced via nucleophilic substitution or coupling reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

The potential applications of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine span various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents.
  • Material Science: Its unique structure could be utilized in creating advanced materials with specific properties.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry.

Interaction studies are crucial for understanding how 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine interacts with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate biological responses in cell lines or isolated tissues.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles.

Such studies help elucidate the compound's mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine, including:

  • N-[1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl]-2-methylpyridine - Similar in structure but differs in functional groups.
  • Piperidin derivatives - Often exhibit similar biological activities but differ in ring structure.
  • Azetidine-based compounds - Share the azetidine core but may have different substituents affecting their properties.

Comparison Table

Compound NameStructure SimilarityUnique Features
N-[1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl]-2-methylpyridineHighAdditional methyl group
Piperidin derivativesModerateDifferent cyclic structure
Azetidine-based compoundsHighVariability in substituents

The uniqueness of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine lies in its specific combination of functional groups and structural features that may confer distinct biological activities compared to these similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

306.11798408 g/mol

Monoisotopic Mass

306.11798408 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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